{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
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Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves a multi-step process. One common approach is the alkylation of 3-(benzyloxy)benzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methoxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
- {[3-(Ethoxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
- {[3-(Phenoxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Uniqueness
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in similar compounds with different substituents.
Biological Activity
The compound {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzyloxy group, which enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine exhibit significant anticancer activity. For instance, certain benzothiazole derivatives have shown promising results against various cancer cell lines. A notable study indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways and cell cycle regulation .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
Compound A | 0.062 | Breast Cancer | Apoptosis induction |
Compound B | 0.0953 | Lung Cancer | Cell cycle arrest |
Compound C | 0.0572 | Prostate Cancer | Inhibition of angiogenesis |
MAO Inhibition
The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. A related study found that certain derivatives exhibited potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating a competitive and reversible inhibition mode . This property suggests potential therapeutic applications in neuroprotection and treatment of neurodegenerative disorders.
Table 2: MAO Inhibitory Activity
Compound | IC50 (µM) | MAO Type | Inhibition Type |
---|---|---|---|
Compound X | 0.062 | MAO-B | Competitive |
Compound Y | 0.0953 | MAO-B | Reversible |
Compound Z | 9.80 | MAO-A | Weak inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : Compounds similar to this one have been shown to affect the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors has been observed.
- Neuroprotective Effects : The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, which may mitigate neuronal damage in conditions like Parkinson's disease.
Case Studies
A recent study focused on the synthesis and evaluation of various benzyloxy-substituted compounds demonstrated their effectiveness against specific cancer types and their role as MAO inhibitors. The findings underscored the importance of structural modifications in enhancing biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15;/h2-10,12,18H,1,11,13-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZLPQZLUKVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.